molecular formula C23H23N3O6S B2498163 N-(4-(5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

N-(4-(5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2498163
M. Wt: 469.5 g/mol
InChI Key: KNXCDJKYZAHVLV-UHFFFAOYSA-N
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Description

N-(4-(5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H23N3O6S and its molecular weight is 469.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-(5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C22H24N4O5SC_{22}H_{24}N_{4}O_{5}S with a molecular weight of approximately 444.52 g/mol. The structure includes a methanesulfonamide group, which is known for enhancing solubility and bioavailability in drug design.

PropertyValue
Molecular FormulaC22H24N4O5S
Molecular Weight444.52 g/mol
DensityNot available
Boiling PointNot available
Flash PointNot available

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the methanesulfonamide moiety suggests potential inhibition of sulfonamide-sensitive enzymes. Additionally, the furan and pyrazole groups may contribute to its ability to modulate signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives containing furan and pyrazole rings can inhibit cell proliferation in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a therapeutic agent against malignancies.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Compounds containing methanesulfonamide groups have been associated with the modulation of inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that related compounds significantly inhibited the growth of HCT116 colon cancer cells with IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis through caspase activation .
  • Structure-Activity Relationship (SAR) :
    • SAR analysis revealed that modifications on the phenyl rings significantly influence biological activity. Compounds with electron-donating groups showed enhanced potency against cancer cell lines .
  • Clinical Relevance :
    • In clinical settings, compounds similar to this compound have been evaluated for their efficacy in combination therapies for cancer treatment, showing promising results .

Properties

IUPAC Name

N-[4-[3-(3,4-dimethoxyphenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6S/c1-30-20-11-8-16(13-22(20)31-2)19-14-18(24-26(19)23(27)21-5-4-12-32-21)15-6-9-17(10-7-15)25-33(3,28)29/h4-13,19,25H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXCDJKYZAHVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)NS(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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